![molecular formula C11H13N5O2 B3007053 ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate CAS No. 946817-51-2](/img/structure/B3007053.png)
ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of amino-substituted precursors with various acetoacetate derivatives. For instance, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate yielded isomeric pyrazolopyridones, which were further characterized by spectral data and an alternative synthetic route via the Friedlander reaction . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was achieved by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/triethylamine solution at room temperature . These methods suggest that ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate could potentially be synthesized through similar condensation reactions involving an appropriate amino-substituted phenyl compound and an acetoacetate derivative.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined to be non-planar and stabilized by intra- and intermolecular hydrogen bonds, crystallizing in the monoclinic system with specific cell parameters . This suggests that this compound may also exhibit a non-planar structure with potential for hydrogen bonding, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The papers describe various reactions involving the synthesized compounds. For instance, the ethyl iminothiazolopyridine-4-carboxylate was obtained by treating ethyl 2-(benzo[d]thazol-2-yl)acetate with ethoxymethylene-malononitrile . Additionally, reactions with cyanoacrylate derivatives yielded different carboxylate derivatives, and amino-imino derivatives were used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions indicate that this compound could potentially undergo similar reactions, forming a variety of heterocyclic structures depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. The physical properties such as solubility, melting points, and crystalline structure can be inferred from the molecular structure analysis . The chemical properties, including reactivity and stability, can be deduced from the chemical reactions analysis, where the presence of functional groups such as amino, ethoxy, and carboxylate influence the behavior of the compounds . These properties are crucial for understanding the potential applications and handling of this compound in various chemical contexts.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate is involved in the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids. This compound is used as an intermediate in the acylation process with aroyl chlorides, leading to the formation of aryloxadiazolyl acetic acids. These acids are noted for their anti-inflammatory and analgesic activities, and are used in new beta-lactam antibiotics synthesis (Janda, 2001).
Biological Applications
Antimicrobial Activity:
- This compound derivatives show significant antimicrobial activity. For instance, ethyl (5-phenyl-1H-tetrazol-1-yl) acetate derivatives have been evaluated for their in vitro antimicrobial properties, displaying promising results against specific bacterial and fungal strains (Mohite & Bhaskar, 2010).
Antitumour Potential:
- Derivatives of this compound, such as ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate, have been studied for their application in antitumour drugs like temozolomide. This showcases the potential role of this compound in the development of cancer therapeutics (Wang, Stevens & Thomson, 1994).
Synthesis of Novel Compounds:
- The compound has been used in synthesizing novel compounds like bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid, indicating its utility in creating new chemical entities with potential pharmaceutical applications (Chandrakumari et al., 2019).
Anticonvulsant Evaluation:
- Novel derivatives of this compound, specifically 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, have been synthesized and evaluated for their anticonvulsant activity. This points to the potential use of this compound in developing new treatments for epilepsy or seizure disorders (Rajasekaran, Murugesan & Anandarajagopal, 2006).
Synthesis of Palladium Complexes:
- This compound derivatives have been used in the synthesis of water-soluble palladium(II) complexes. These complexes have potential applications in various fields including catalysis and materials science (Protas et al., 2017).
Mechanism of Action
References:
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications
- A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines is reported
properties
IUPAC Name |
ethyl 2-[5-(3-aminophenyl)tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-4-3-5-9(12)6-8/h3-6H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNLYFNRVGWZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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